molecular formula C20H23N3O4S B7533268 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide

2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide

Cat. No.: B7533268
M. Wt: 401.5 g/mol
InChI Key: ZFXJUVWPVZCOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A exerts its therapeutic effects by binding to and activating the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in various cellular processes, including cell growth and differentiation, inflammation, and detoxification. Activation of AhR by this compound A leads to the upregulation of genes involved in apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and neuroprotection. These effects are mediated through the activation of AhR and the upregulation of genes involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A in lab experiments is its specificity for AhR activation, which allows for the study of AhR-mediated cellular processes. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A. One direction is the development of more potent and selective AhR agonists for therapeutic use. Another direction is the investigation of the role of AhR in various diseases and cellular processes, which may lead to the discovery of new therapeutic targets. Additionally, the use of this compound A in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A involves the reaction of 2,3-dihydroindole with N-(3-morpholin-4-ylsulfonylphenyl)acetamide in the presence of a catalyst, such as palladium on carbon. The resulting compound is then purified through column chromatography to obtain pure this compound A.

Scientific Research Applications

2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound A has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound A has been shown to inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-20(15-22-9-8-16-4-1-2-7-19(16)22)21-17-5-3-6-18(14-17)28(25,26)23-10-12-27-13-11-23/h1-7,14H,8-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXJUVWPVZCOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.